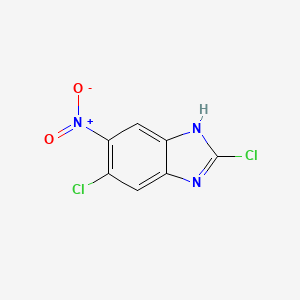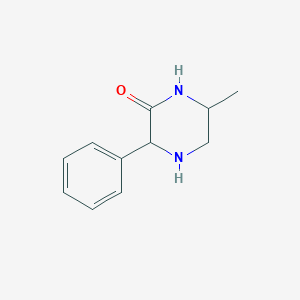
2,6-Dichloro-5-nitro-1H-benzoimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-5-nitro-1H-benzimidazole is a heterocyclic aromatic organic compound characterized by the presence of two chlorine atoms, one nitro group, and a benzimidazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichloro-5-nitro-1H-benzimidazole typically involves the nitration of 2,6-dichlorobenzimidazole. The reaction conditions include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.
Industrial Production Methods: On an industrial scale, the compound is synthesized through a multi-step process that includes the initial formation of benzimidazole followed by chlorination and nitration steps. The process requires precise control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dichloro-5-nitro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 2,6-dichloro-5-amino-1H-benzimidazole.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Iron powder and hydrochloric acid (Fe/HCl) or hydrogenation over a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Alkylated or arylated derivatives.
Applications De Recherche Scientifique
2,6-Dichloro-5-nitro-1H-benzimidazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme inhibitors.
Medicine: The compound has shown potential as an antimicrobial and anticancer agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2,6-dichloro-5-nitro-1H-benzimidazole exerts its effects involves interaction with molecular targets and pathways. The nitro group is believed to play a key role in its biological activity, potentially through the formation of reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
2-Chloro-5-nitro-1H-benzimidazole
2,6-Dichloro-1H-benzimidazole
5-Nitro-1H-benzimidazole
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C7H3Cl2N3O2 |
|---|---|
Poids moléculaire |
232.02 g/mol |
Nom IUPAC |
2,5-dichloro-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C7H3Cl2N3O2/c8-3-1-4-5(11-7(9)10-4)2-6(3)12(13)14/h1-2H,(H,10,11) |
Clé InChI |
QSETWRXZBYGTKG-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1[N+](=O)[O-])Cl)N=C(N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thieno[2,3-b]furan-5-carbaldehyde](/img/structure/B15358034.png)




![Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-3-carboxylate](/img/structure/B15358063.png)

![5-[[(4-iodophenyl)amino]methylene]-2,2-dimethyl-1,3-Dioxane-4,6-dione](/img/structure/B15358074.png)
![2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B15358083.png)





